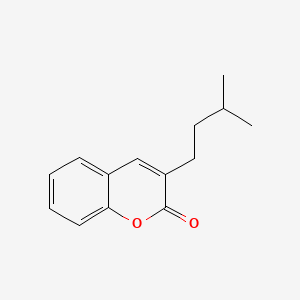

Isopentyl-2-benzopyrone

Description

Structure

3D Structure

Properties

CAS No. |

94247-82-2 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-(3-methylbutyl)chromen-2-one |

InChI |

InChI=1S/C14H16O2/c1-10(2)7-8-12-9-11-5-3-4-6-13(11)16-14(12)15/h3-6,9-10H,7-8H2,1-2H3 |

InChI Key |

MUTDFGUDDPWCGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Isopentyl 2 Benzopyrone

Historical and Modern Strategies for Benzopyrone Synthesis Relevant to Isopentyl-2-benzopyrone

The construction of the 2-benzopyrone (coumarin) core can be achieved through several established name reactions, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the benzopyrone ring.

Elucidation of Optimized Perkin Reaction Protocols for this compound Formation

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classical method for synthesizing α,β-unsaturated aromatic acids and, by extension, coumarins. wisdomlib.orglongdom.org The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. longdom.orgiitk.ac.in

For the specific synthesis of this compound, which is substituted at the 3-position, a variation of the Perkin reaction would be employed. The key starting materials are a salicylaldehyde (B1680747) derivative and an appropriate anhydride. Specifically, the reaction would involve a salicylaldehyde and an anhydride derived from isovaleric acid, such as isovaleric anhydride or a related precursor like 4-methylpentanoyl chloride, to introduce the isopentyl side chain. The general mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. numberanalytics.com Subsequent intramolecular cyclization and dehydration lead to the formation of the benzopyrone ring. sci-hub.se

Optimizing the Perkin reaction is crucial as it can sometimes suffer from low yields. wisdomlib.org Modern protocols have focused on improving reaction conditions, including the choice of base, solvent, and temperature, to enhance efficiency. numberanalytics.comacs.org Microwave irradiation has also been explored to accelerate the reaction and improve yields. acs.org

Table 1: Potential Optimized Perkin Reaction Protocols for 3-Substituted Coumarins

| Parameter | Condition | Rationale/Effect on Yield | Reference |

| Base | Triethylamine (B128534) (TEA), Pyridine | Weak organic bases can effectively catalyze the reaction, sometimes offering better solubility and milder conditions than alkali salts. | iitk.ac.inacs.org |

| Anhydride | Propylphosphonic anhydride (T3P) | Can act as a powerful dehydrating agent and activator, potentially improving yields in one-pot syntheses. | nih.gov |

| Solvent | Solvent-free or high-boiling solvents (e.g., N,N-Dimethylformamide) | Solvent-free conditions under heating or microwave irradiation can lead to faster reactions and higher yields. DMF can help solubilize reactants. | nih.govbohrium.com |

| Temperature | 120-180 °C | Higher temperatures are often required to drive the condensation and cyclization steps. | acs.orgnih.gov |

| Activation | Microwave Irradiation | Reduces reaction times significantly and often improves product yields compared to conventional heating. | acs.org |

For the synthesis of this compound, an optimized approach could involve reacting a salicylaldehyde with isovaleric anhydride using triethylamine as a base, potentially under microwave irradiation to improve the reaction rate and yield.

Alternative Synthetic Routes to the 2-Isopentylbenzopyrone Scaffold

Several other methods are widely used for the synthesis of the benzopyrone scaffold and can be adapted for preparing this compound. sciensage.inforsc.orgderpharmachemica.com

Pechmann Condensation: This is one of the most common methods for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgtaylorandfrancis.com To synthesize an isopentyl-substituted coumarin, one would need a phenol and a β-ketoester containing the isopentyl moiety. The reaction proceeds via transesterification followed by intramolecular cyclization and dehydration. wikipedia.org A wide range of acidic catalysts, from mineral acids like H₂SO₄ to solid acid catalysts, have been employed to improve yields and facilitate greener reaction conditions. rsc.orgnih.gov

Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, catalyzed by a weak base like piperidine (B6355638) or an amine. gaacademy.orgbiomedres.us For this compound, an appropriate active methylene compound bearing the isopentyl group would be required. This method is particularly useful for synthesizing coumarins with a substituent at the 3-position. clockss.orgsharif.edu Recent advancements have focused on using water as a solvent and employing greener catalysts to improve the environmental footprint of the synthesis. clockss.orgbhu.ac.in

Wittig Reaction: The Wittig reaction provides another route to coumarins. An intramolecular Wittig reaction can be employed, often starting from a substituted 2-formylphenyl ester. rsc.org Alternatively, a one-pot reaction between an o-hydroxybenzaldehyde, an α-haloacetate (like ethyl bromoacetate), and triphenylphosphine (B44618) can yield the coumarin scaffold. researchgate.netijcce.ac.ir This method avoids the harsh acidic conditions of the Pechmann reaction and can be performed under mild, often solvent-free, conditions. ijcce.ac.ir

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Selectivity is a critical aspect of synthesizing substituted benzopyrones to ensure the correct placement of functional groups.

Regioselectivity: In methods like the Pechmann condensation, the regioselectivity is determined by the starting phenol. The cyclization typically occurs at the less sterically hindered ortho position to the hydroxyl group. The choice of catalyst and reaction conditions can also influence which position on the benzene (B151609) ring reacts. nih.govencyclopedia.pub For instance, in the synthesis of furo[3,2-c]benzopyran-4-ones, different reagents can direct the cyclization to form specific isomers. nih.govsemanticscholar.org

Chemoselectivity: When multiple functional groups are present on the starting materials, chemoselectivity becomes important. For example, in the Knoevenagel condensation, the base should selectively deprotonate the active methylene compound without causing undesired side reactions with the aldehyde or other substituents. The use of mild catalysts and controlled reaction conditions is key to achieving high chemoselectivity. biomedres.us

Stereoselectivity: While the core benzopyrone structure is planar, stereocenters can exist in substituents. If the isopentyl side chain or other parts of the molecule are modified to include chiral centers, stereoselective synthesis methods would be necessary to control the configuration of the final product. This is less of a concern for the synthesis of the basic this compound scaffold itself but becomes crucial when developing complex analogues.

Development of Novel Derivatization Strategies for this compound Analogues

Once the this compound scaffold is synthesized, it can be further modified to create a library of analogues. Derivatization can occur on the benzopyrone core or the isopentyl side chain.

Functionalization of the Benzopyrone Core

The coumarin nucleus is a versatile platform for further chemical modification. The reactivity of the different positions on the ring (C3, C4, and the benzene ring carbons C5-C8) allows for a wide range of derivatization reactions. mdpi.comresearchgate.net

C3-Position: The C3 position is often a target for functionalization. For instance, coumarin-3-carboxylic acids are common intermediates that can be converted into various amides and esters. biomedres.usacs.org Palladium-catalyzed C-H functionalization reactions have also been developed to introduce alkenyl groups at this position. encyclopedia.pub

C4-Position: The C4 position can also be functionalized, though it can be more challenging. Palladium-catalyzed Fujiwara–Morita reactions have been used to create 4-substituted coumarins. csic.es

Benzene Ring (C5-C8): The benzene portion of the coumarin core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution (e.g., C6, C7, or C8) is directed by the existing groups on the ring and can be controlled by the choice of reagents and conditions. nih.gov

Table 2: Potential Functionalization Reactions of the Benzopyrone Core

| Position | Reaction Type | Reagents/Catalyst | Resulting Functional Group | Reference |

| C3 | Alkenylation | Pd(OAc)₂, Acrylates | -CH=CH-COOR | encyclopedia.pubcsic.es |

| C3 | Amidation (from C3-COOH) | Aminoquinolines, DCC/DMAP | -CONH-R | mdpi.com |

| C4 | Acylation | Acyl chlorides, Lewis acid | -COR | nih.gov |

| C6/C8 | Nitration | HNO₃, H₂SO₄ | -NO₂ | nih.gov |

| C6/C8 | Halogenation | N-Bromosuccinimide (NBS) | -Br | openstax.org |

| C7 | Hydroxylation | (Metabolic reaction, can be mimicked synthetically) | -OH | nih.gov |

Modification of the Isopentyl Side Chain

The isopentyl side chain offers additional sites for chemical modification, primarily at the benzylic position (the carbon atom attached directly to the benzopyrone ring).

Benzylic Oxidation: The benzylic C-H bonds are activated by the adjacent aromatic ring and are susceptible to oxidation. msu.edumsu.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid. openstax.orglibretexts.org This reaction requires at least one hydrogen atom on the benzylic carbon.

Benzylic Halogenation: The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. openstax.org This introduces a bromine atom at the benzylic position, creating a reactive handle for further nucleophilic substitution reactions.

Intramolecular Cyclization: Alkyl side chains on aromatic rings can, under certain conditions, undergo intramolecular cyclization, interacting with the aromatic ring to form new ring structures. scirp.org This could be a potential pathway to create more complex, rigid analogues of this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules like isocoumarins to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste.

One notable green strategy is the utilization of water as a solvent . Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the efficient synthesis of isocoumarins in water through microwave-accelerated and Rh/Cu-catalyzed oxidative annulation of substituted benzoic acids. acs.org This method involves the direct cleavage of C-H/O-H bonds and offers high yields and excellent regioselectivity, making it a highly versatile and eco-friendly alternative. acs.orgnih.gov

Microwave-assisted synthesis is another key green chemistry technique. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. researchgate.net The combination of microwave heating with the use of water as a solvent presents a particularly sustainable methodology for the rapid synthesis of isocoumarins. nih.gov

Furthermore, the development of ligand-free catalytic systems contributes to the green synthesis of isocoumarins. For instance, a palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives has been achieved under microwave irradiation without the need for a ligand, simplifying the reaction setup and purification process. rsc.org Similarly, copper-catalyzed domino reactions of o-halobenzoic acids and 1,3-diones can proceed without a ligand to produce 3-substituted isocoumarins. organic-chemistry.org

The use of recyclable nanocatalysts also aligns with green chemistry principles. A mesoporous CuO@MgO nanocomposite has been reported as an efficient and recyclable catalyst for the synthesis of 3-substituted isocoumarins from 2-iodobenzoic acid and terminal alkynes in a polyethylene (B3416737) glycol (PEG) solvent system. nih.gov

A novel metal-free approach for the synthesis of 3-substituted isocoumarins has been established through a sequential O-acylation/Wittig reaction, avoiding the use of potentially toxic heavy metals. mdpi.com

A plausible green synthetic route to this compound could involve the reaction of a suitably substituted benzoic acid with an isopentyl-containing alkyne, such as 5-methyl-1-hexyne, under aqueous, microwave-assisted, and catalytically-driven conditions.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Water as Solvent | Non-toxic, abundant, non-flammable. acs.org | Reaction of a benzoic acid derivative with an isopentyl-containing alkyne in an aqueous medium. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. researchgate.net | Acceleration of the cyclization reaction to form the isocoumarin (B1212949) ring. |

| Ligand-Free Catalysis | Simplified reaction and purification, reduced waste. rsc.orgorganic-chemistry.org | Use of a ligand-free copper or palladium catalyst system. |

| Recyclable Nanocatalysts | Catalyst can be recovered and reused, reducing cost and waste. nih.gov | Employment of a recyclable nanocatalyst like CuO@MgO. |

| Metal-Free Synthesis | Avoids the use of heavy metals. mdpi.com | A sequential O-acylation/Wittig reaction pathway. |

Catalyst Systems and Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of isocoumarins, and by extension this compound, is heavily reliant on the use of transition metal catalysts. Various catalytic systems have been developed, with rhodium, palladium, and copper being the most prominent. The elucidation of their reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

Rhodium(III)-Catalyzed Synthesis:

Rhodium(III) catalysts, particularly those containing a cyclopentadienyl (B1206354) (Cp*) ligand, are highly effective for the synthesis of isocoumarins via C-H activation. A general mechanism involves the coordination of the carboxylate of a benzoic acid derivative to the Rh(III) center, followed by ortho-C-H activation to form a rhodacycle intermediate. acs.orgsnnu.edu.cn This intermediate then undergoes insertion of an alkyne, such as an isopentyl-containing alkyne, followed by reductive elimination to yield the isocoumarin product and regenerate the active Rh(III) catalyst. acs.orgsnnu.edu.cn The use of an oxidant, often a copper salt, is typically required to facilitate the catalytic cycle. ias.ac.in

A plausible mechanism for the Rh(III)-catalyzed synthesis of 3-substituted isocoumarins involves the following steps:

Formation of a rhodacycle intermediate through ortho-rhodation of the benzoic acid. acs.org

Regioselective insertion of an alkyne or a vinyl acetate (B1210297) into the Rh-C bond. acs.org

Reductive elimination to form the C-C and C-O bonds of the isocoumarin ring and a Rh(I) species. snnu.edu.cn

Oxidation of the Rh(I) species back to the active Rh(III) catalyst. snnu.edu.cn

Palladium-Catalyzed Synthesis:

Palladium catalysts are also widely used for the synthesis of isocoumarins. One common approach involves the coupling of o-iodobenzoic acid with terminal alkynes. A catalyst system comprising 10% Pd/C, Et3N, CuI, and PPh3 in ethanol (B145695) has been shown to produce 3-substituted isocoumarins in good yields and with good regioselectivity. acs.org Palladium-catalyzed reactions can also be performed under ligand-free conditions, for example, in the synthesis of complex heterocyclic systems. rsc.org The mechanism of these reactions generally involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkyne insertion, and subsequent intramolecular cyclization and reductive elimination.

Copper-Catalyzed Synthesis:

Copper-catalyzed methods offer a more economical alternative for the synthesis of 3-substituted isocoumarins. Copper(I) salts can catalyze the reaction of 1-(2-halophenyl)-1,3-diones in a cascade intramolecular Ullmann-type C-arylation and rearrangement process. acs.orgnih.gov Another approach involves the copper-catalyzed cyclization of o-bromobenzoic acid and alkynes. ias.ac.in A domino reaction of o-halobenzoic acids and 1,3-diketones can also be catalyzed by CuI without the need for a ligand. organic-chemistry.org

A proposed mechanism for the CuI-catalyzed domino reaction involves:

Coupling of the o-halobenzoic acid with the 1,3-diketone. organic-chemistry.org

Intramolecular addition. organic-chemistry.org

Deacylation to yield the 3-substituted isocoumarin. organic-chemistry.org

| Catalyst System | Starting Materials | Key Mechanistic Steps |

| Rhodium(III) | Benzoic acids and alkynes/vinyl acetates. acs.org | C-H activation, rhodacycle formation, alkyne insertion, reductive elimination. acs.orgsnnu.edu.cn |

| Palladium | o-Iodobenzoic acid and terminal alkynes. acs.org | Oxidative addition, alkyne insertion, intramolecular cyclization, reductive elimination. |

| Copper(I) | o-Halobenzoic acids and 1,3-diones or alkynes. acs.orgorganic-chemistry.orgias.ac.in | Ullmann-type coupling, intramolecular addition, deacylation. organic-chemistry.org |

Comprehensive Structural Elucidation and Spectroscopic Characterization of Isopentyl 2 Benzopyrone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D-NMR) techniques, would be the primary method for confirming the molecular structure of Isopentyl-2-benzopyrone. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would unequivocally establish the connectivity of atoms within the molecule.

Expected ¹H and ¹³C NMR Data:

The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons of the benzopyrone core and the aliphatic protons of the isopentyl group. The chemical shifts and coupling patterns would be indicative of their relative positions. Similarly, the carbon-13 (¹³C) NMR spectrum would provide signals for each unique carbon atom, including the characteristic carbonyl carbon of the pyrone ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | 7.0 - 7.8 | Multiplets |

| CH₂ (alpha to ring) | ~2.7 | Triplet |

| CH₂ (beta to ring) | ~1.6 | Multiplet |

| CH (gamma to ring) | ~1.7 | Multiplet |

| CH₃ (delta to ring) | ~0.9 | Doublet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~160 |

| Aromatic C | 115 - 155 |

| CH₂ (alpha to ring) | ~38 |

| CH₂ (beta to ring) | ~28 |

| CH (gamma to ring) | ~27 |

| CH₃ (delta to ring) | ~22 |

Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The expected exact mass for this compound (C₁₄H₁₆O₂) would be calculated and compared with the experimental value. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure, showing characteristic losses of the isopentyl side chain.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic transitions within the this compound molecule. The benzopyrone core is a known chromophore, and the compound is expected to exhibit strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π-π* transitions. ontosight.ai The position and intensity of these bands provide information about the electronic structure.

Many coumarin (B35378) derivatives are known to be fluorescent. ontosight.ai Fluorescence spectroscopy would be used to determine the emission spectrum of this compound, providing insights into its photophysical properties and potential applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs). The fluorescence quantum yield and lifetime would be important parameters to characterize.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Should this compound be crystallizable, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can establish the absolute stereochemistry. For a non-chiral molecule like this compound, it would reveal the preferred conformation of the flexible isopentyl side chain in the crystal lattice and provide details about intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies of Isopentyl 2 Benzopyrone

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. For Isopentyl-2-benzopyrone, these calculations can provide a wealth of information about its intrinsic chemical nature. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to compute a variety of electronic properties and reactivity descriptors.

Key Electronic Properties and Descriptors:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Electron Density and Electrostatic Potential: Mapping the electron density distribution helps to identify electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) surface visually represents the regions most likely to be involved in electrophilic or nucleophilic attacks.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, offering quantitative measures of the molecule's reactivity.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value | Units |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior, including conformational changes and interactions with its environment, such as a solvent.

Insights from MD Simulations:

Conformational Analysis: The isopentyl side chain of the molecule can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule might fit into a biological receptor.

Solvent Effects: By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), it is possible to study how the solvent influences the molecule's conformation and dynamics. Radial distribution functions can be calculated to understand the structuring of solvent molecules around different parts of the solute.

For instance, studies on other benz-containing ring systems, such as benzanthrone (B145504) dyes, have utilized MD simulations to understand their interactions with lipid membranes, revealing how these molecules orient themselves and the nature of their interactions with the lipid bilayer. karazin.ua A similar approach could be used to study the interaction of this compound with biological membranes.

In Silico Prediction of Potential Molecular Interaction Sites and Binding Affinities (e.g., Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, such as a protein or nucleic acid.

Process and Outcomes of Docking Studies:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

Studies on various benzopyrone derivatives have shown their potential to inhibit enzymes like DNA gyrase by binding to the ATP binding site. semanticscholar.org Similarly, benzopyran-2-ones have been investigated as potential topoisomerase I inhibitors. nih.gov Docking studies of this compound against various targets could reveal its potential biological activities.

Below is a hypothetical table summarizing the results of a docking study of this compound with several potential protein targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| DNA Gyrase B | -7.9 | Asp73, Asn46, Gly77 |

| Topoisomerase I | -7.2 | Arg364, Asn722, Lys532 |

This table is illustrative and contains hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR model for this compound analogues could be developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Steps in QSAR Modeling:

Data Set: A series of this compound analogues with experimentally determined biological activities is required.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives to predict their activity as CK2 inhibitors. nih.govmdpi.com This model was then used to predict the activity of other classes of compounds. nih.govmdpi.com A similar approach could be applied to a series of this compound analogues to understand the structural requirements for a particular biological activity.

A hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + 3.2

And the corresponding data table for a set of analogues could be:

| Compound | LogP | Molecular Weight (MW) | H-bond Donors | Predicted pIC₅₀ |

| Analogue 1 | 3.5 | 250 | 1 | 3.95 |

| Analogue 2 | 4.0 | 265 | 1 | 3.70 |

| Analogue 3 | 3.8 | 255 | 2 | 5.00 |

This table and equation are illustrative and contain hypothetical data.

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can be invaluable for confirming its identity and structure as determined experimentally.

Predicted Spectroscopic Data:

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental spectra to aid in the assignment of peaks and confirmation of the structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying the functional groups present in this compound.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns of the molecule under mass spectrometric conditions.

The comparison of theoretical and experimental data provides a powerful method for structural elucidation and validation.

A hypothetical table of predicted vs. experimental spectroscopic data for this compound is shown below.

| Spectroscopy | Predicted Data | Experimental Data |

| ¹³C NMR (carbonyl C) | 165.2 ppm | 164.8 ppm |

| ¹H NMR (benzylic H) | 7.8 ppm | 7.9 ppm |

| IR (C=O stretch) | 1725 cm⁻¹ | 1720 cm⁻¹ |

This table is illustrative and contains hypothetical data.

Mechanistic Investigations of Biological Interactions of Isopentyl 2 Benzopyrone in Model Systems

Evaluation of Molecular Targets and Ligand-Receptor Interactions

The direct molecular targets of Isopentyl-2-benzopyrone have not been extensively characterized. However, the benzopyrone structural motif is known to be a versatile scaffold for interacting with biological macromolecules, including enzymes and receptors.

Enzyme Inhibition:

Coumarin (B35378) derivatives have been shown to inhibit a range of enzymes involved in inflammatory and oxidative processes. For instance, some natural coumarins like esculetin, fraxetin, and daphnetin (B354214) are recognized as inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) enzyme systems. nih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. The inhibition of these enzymes by coumarins suggests a potential mechanism for their anti-inflammatory effects. nih.govcarcinogenesis.com

Furthermore, benzopyrones have been identified as promising inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drug discovery. mdpi.com They are thought to act as competitive inhibitors, targeting the ATP-binding site on the GyrB subunit. mdpi.com While this has not been specifically demonstrated for this compound, it points to a potential avenue for its antimicrobial activity.

Receptor Binding:

The interaction of coumarins with cellular receptors is a key aspect of their modulatory effects on signaling pathways. nih.gov For example, certain coumarin derivatives have been found to activate the Constitutive Androstane Receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds. nih.gov The ability of coumarins to interact with such receptors can lead to downstream changes in gene expression and cellular function. nih.govnih.gov The specific receptor binding profile of this compound remains to be elucidated.

Cellular Pathway Modulation Studies

The biological effects of this compound and related compounds are understood to be mediated through the modulation of various cellular pathways, including those involved in antimicrobial, anti-inflammatory, and antioxidant responses.

The antimicrobial properties of coumarins are thought to involve multiple cellular mechanisms. ontosight.ai One proposed mechanism is the disruption of the bacterial cell membrane. mdpi.com The lipophilic nature of some coumarin derivatives may facilitate their interaction with and destabilization of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. samipubco.com Some coumarins have also been observed to damage bacterial cell membranes, which can prevent swarming motility and biofilm formation. nih.gov Additionally, as mentioned, the inhibition of essential bacterial enzymes like DNA gyrase represents another key antimicrobial mechanism. mdpi.com

The following table summarizes the minimum inhibitory concentrations (MICs) of two natural coumarins against various bacteria, illustrating their potential antibacterial efficacy.

| Bacterial Strain | Aegelinol MIC (μg/mL) | Agasyllin MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Salmonella typhi | 16 | 32 |

| Enterobacter cloacae | 16 | 32 |

| Enterobacter aerogenes | 16 | 32 |

Data sourced from a study on coumarins from Ferulago campestris roots. nih.gov

Coumarins can exert anti-inflammatory effects by modulating key signaling cascades. nih.gov Studies have shown that coumarins can influence pathways such as the nuclear factor-κB (NF-κB) signaling pathway, which is a central regulator of the inflammatory response. aimspress.comaimspress.com By inhibiting the activation of NF-κB, coumarins can suppress the expression of pro-inflammatory cytokines and enzymes. aimspress.com

In preclinical models, such as the zebrafish, the anti-inflammatory potential of coumarin-related compounds has been observed. For instance, some coumarins have been shown to reduce neutrophil infiltration to sites of inflammation. aimspress.com Neutrophils are key immune cells in the acute inflammatory response, and their apoptosis is a critical step in the resolution of inflammation. mdpi.com While direct evidence for this compound is lacking, the general anti-inflammatory mechanisms of coumarins suggest a potential role in modulating neutrophil activity.

The antioxidant activity of coumarins is a well-documented aspect of their biological profile. nih.govmdpi.com This activity is attributed to several mechanisms:

Direct Radical Scavenging: Coumarins can directly scavenge reactive oxygen and nitrogen species (RONS). nih.gov The ability to donate a hydrogen atom is a key feature of their radical scavenging activity. encyclopedia.pub

Metal Chelation: Some coumarins can chelate transition metals like iron and copper, which are known to catalyze the Fenton reaction, a major source of hydroxyl radicals in biological systems. nih.gov

Inhibition of ROS-Producing Enzymes: Coumarins have been shown to inhibit enzymes that generate RONS, such as xanthine (B1682287) oxidase and lipoxygenase. nih.gov

The antioxidant capacity of coumarin derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays. mdpi.com The structural features of coumarins, particularly the presence and position of hydroxyl groups, play a crucial role in their antioxidant potential. nih.govencyclopedia.pub

The following table presents the radical scavenging activity of two synthesized coumarin derivatives compared to the standard antioxidant, ascorbic acid, in a DPPH assay.

| Compound | DPPH Scavenging IC50 (μg/mL) |

|---|---|

| Compound 5 | Value not specified in source |

| Compound 6 | Value not specified in source |

| Ascorbic Acid | Value not specified in source |

Note: Specific IC50 values were not provided in the graphical representation of the source material, but the comparative efficacy was discussed. mdpi.com

In Vitro Studies on Specific Cellular Responses

In vitro studies on coumarin derivatives have provided insights into their effects on fundamental cellular processes such as cell cycle progression and apoptosis.

A study on 7-isopentenyloxycoumarin, a compound structurally related to this compound, demonstrated its ability to induce apoptosis in 5637 bladder cancer cells. nih.gov This was associated with an increase in chromatin condensation and DNA damage, likely mediated through the activation of caspase-3. nih.gov

Furthermore, the same study revealed that 7-isopentenyloxycoumarin can induce cell cycle arrest at the G2/M stage in these cells. nih.gov This suggests that coumarins can interfere with the normal progression of the cell cycle, a mechanism that is of particular interest in cancer research. nih.gov

The table below shows the effect of 7-isopentenyloxycoumarin on the cell cycle distribution of 5637 cells.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Untreated | Data not provided | Data not provided | Data not provided |

| DMSO (Control) | Data not provided | Data not provided | Data not provided |

| 7-isopentenyloxycoumarin (65 μg/ml) | Decreased | Data not provided | Increased |

Data derived from a study on 7-isopentenyloxycoumarin, indicating a marked increase in the G2/M population. nih.gov

Regarding oxidative stress markers, the antioxidant properties of coumarins suggest they can modulate cellular markers of oxidative stress. nih.gov These markers can include levels of reactive oxygen species, lipid peroxidation products like malondialdehyde and F2-isoprostanes, and the activity of antioxidant enzymes. nih.govlodz.pl

Mechanistic Studies in Preclinical Animal Models

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying the biological activities and potential mechanisms of coumarins. mdpi.com This model allows for the investigation of developmental toxicity, as well as the evaluation of pharmacological effects in a whole-organism context. Studies in zebrafish larvae have shown that some coumarins can be hepatotoxic at certain concentrations, leading to changes in liver size and altered expression of liver-specific genes. mdpi.com

In rodent models, various coumarin derivatives have been investigated for their anti-inflammatory and other pharmacological effects. nih.gov These studies often involve the measurement of inflammatory mediators and markers of cellular damage in response to an inflammatory stimulus. While these studies provide valuable information on the in vivo effects of coumarins, specific mechanistic pathway tracing and target engagement studies for this compound in preclinical animal models are not yet available in the scientific literature.

Structure Activity Relationship Sar Elucidation and Rational Design of Isopentyl 2 Benzopyrone Analogues

Systematic Modification of the Isopentyl Moiety and Its Impact on Biological Interactions

The isopentyl group at the 2-position of the benzopyrone ring is a key feature that influences the lipophilicity and steric profile of the molecule, thereby affecting its interaction with biological targets. While specific research on the systematic modification of the isopentyl moiety in isopentyl-2-benzopyrone is not extensively documented in publicly available literature, general principles from related coumarin (B35378) structures suggest that alterations to this alkyl chain can significantly modulate biological activity.

Potential modifications to the isopentyl group could include:

Chain Length Variation: Shortening or lengthening the alkyl chain could impact the compound's ability to fit into hydrophobic pockets of target proteins.

Branching: Introducing or altering the branching of the side chain could influence the molecule's conformational flexibility and steric interactions.

A hypothetical SAR study could involve the synthesis and biological evaluation of a series of analogues with varied C2-alkyl substituents, as illustrated in the table below.

| Compound | C2-Substituent | Modification Type | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| Reference | Isopentyl | - | 10 |

| Analogue 1 | n-Pentyl | Isomerization | 15 |

| Analogue 2 | n-Butyl | Chain Shortening | 25 |

| Analogue 3 | n-Hexyl | Chain Lengthening | 8 |

| Analogue 4 | 4-hydroxyisopentyl | Functionalization | 50 |

This table is for illustrative purposes only and is based on general SAR principles, not on specific experimental data for this compound.

Exploration of Substituent Effects on the Benzopyrone Ring (e.g., Position, Electronic Properties)

The electronic and steric properties of substituents on the benzopyrone ring are critical determinants of a coumarin's biological activity. mdpi.com The position of these substituents also plays a crucial role. For this compound analogues, a systematic exploration of these effects would be essential for optimizing activity.

Key areas of exploration would include:

Substitution at C4, C6, and C7: These positions are commonly substituted in other coumarin derivatives and have been shown to influence a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The introduction of groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) (electron-donating) versus nitro (-NO2) or halogen (-F, -Cl, -Br) (electron-withdrawing) can significantly alter the electron density of the ring system, affecting its reactivity and interaction with biological targets.

The following table illustrates a potential study on substituent effects.

| Compound | Substituent | Position | Electronic Effect | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Reference | -H | - | - | 10 |

| Analogue 5 | -OH | C7 | Electron-donating | 5 |

| Analogue 6 | -NO2 | C6 | Electron-withdrawing | 20 |

| Analogue 7 | -Cl | C7 | Electron-withdrawing | 8 |

| Analogue 8 | -OCH3 | C4 | Electron-donating | 12 |

This table is for illustrative purposes only and is based on general SAR principles for coumarins, not on specific experimental data for this compound.

Identification of Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, a detailed pharmacophore model has not been explicitly defined in the literature. However, based on the general structure of coumarins and their known biological activities, several key features can be postulated as important. mdpi.com

These likely include:

A Hydrogen Bond Acceptor: The carbonyl group of the pyrone ring is a prominent hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and the isopentyl group provide significant aromatic and hydrophobic character, which are likely crucial for interactions with non-polar regions of target proteins.

Potential Hydrogen Bond Donors/Acceptors: Substituents on the benzopyrone ring, such as hydroxyl or methoxy groups, can introduce additional hydrogen bonding capabilities.

Computational modeling techniques, such as 3D-QSAR and pharmacophore mapping, would be instrumental in defining the precise spatial arrangement of these features for a given biological target. nih.govnih.gov

Design Principles for Enhanced Selectivity and Mechanistic Specificity

Achieving selectivity for a specific biological target over others is a primary goal in drug design to minimize off-target effects. For this compound analogues, several design principles could be employed to enhance selectivity:

Exploiting Structural Differences in Target Sites: By comparing the three-dimensional structures of the desired target and related off-targets, modifications can be designed to favor binding to the intended protein. This could involve tailoring the size, shape, and electronic properties of the isopentyl moiety and substituents on the benzopyrone ring to complement the specific topology of the target's binding pocket.

Introduction of Specific Interactions: Incorporating functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, with unique residues in the target active site can significantly enhance selectivity.

Conformational Restriction: Reducing the conformational flexibility of the molecule by introducing cyclic structures or rigid linkers can lock it into a bioactive conformation that is more favorable for binding to the desired target.

Development of Combinatorial Libraries of this compound Derivatives

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of structurally related compounds, facilitating the exploration of chemical space and the identification of lead compounds. escholarship.org The development of combinatorial libraries of this compound derivatives would involve the systematic variation of different parts of the molecule.

A typical combinatorial library design for this scaffold could involve:

Scaffold: The core 2-benzopyrone ring.

Diversity Point 1 (R1): Variation of the alkyl group at the C2 position (e.g., different isomers of pentyl, shorter and longer alkyl chains).

Diversity Point 2 (R2): Introduction of a variety of substituents at one or more positions on the benzopyrone ring (e.g., C4, C6, C7) with diverse electronic and steric properties.

This approach would allow for the efficient generation of a large library of compounds for high-throughput screening, accelerating the discovery of novel this compound analogues with improved biological profiles.

Advanced Analytical Methodologies for Isopentyl 2 Benzopyrone Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC-DAD, GC-MS)

Chromatographic methods are fundamental to the analysis of Isopentyl-2-benzopyrone, serving the dual purpose of purity assessment and quantitative determination. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these tasks.

Purity assessment by chromatography relies on the principle of separating a sample into its individual components. For a pure substance like this compound, the resulting chromatogram should ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. HPLC-DAD is particularly well-suited for this, as the diode-array detector can acquire UV-Vis spectra across the entire peak, allowing for peak purity analysis by comparing spectra at different points (upslope, apex, downslope).

Quantitative analysis involves creating a calibration curve from standards of known concentration and using it to determine the concentration of this compound in an unknown sample. HPLC-DAD is a robust method for quantification, offering excellent linearity and precision. GC-MS can also be used for quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity, though careful consideration of the compound's thermal stability in the GC inlet is required.

| Technique | Typical Column | Mobile Phase / Carrier Gas | Detection Principle | Key Application |

|---|---|---|---|---|

| HPLC-DAD | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) | UV-Vis Absorbance across a range of wavelengths | Purity assessment, quantification in solutions and extracts |

| GC-MS | Capillary column (e.g., 5% Phenyl Polysiloxane) | Helium or Hydrogen | Electron Ionization (EI) followed by mass analysis | Identification by mass spectrum, quantification of volatile samples |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GCxGC-MS)

When this compound is present in a complex matrix, such as a biological fluid, plant extract, or environmental sample, more advanced hyphenated techniques are required to achieve the necessary selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. It combines the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific, minimizing interference from matrix components and allowing for accurate quantification at very low levels (µg/L to ng/L). nih.govnih.gov Ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for coumarin-type compounds. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers unparalleled separation capacity for highly complex volatile and semi-volatile mixtures. nih.govyoutube.com In GCxGC, effluent from the first column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of this compound from co-eluting matrix components that would otherwise overlap in a standard one-dimensional GC analysis. eurofinsdiscovery.com

| Technique | Principle | Primary Advantage | Typical Application |

|---|---|---|---|

| LC-MS/MS | LC separation followed by mass analysis of precursor and specific fragment ions. | High selectivity and sensitivity for targeted analysis in complex matrices. nih.gov | Quantification in biological fluids (plasma, urine), herbal extracts, and food products. |

| GCxGC-MS | Comprehensive separation on two different GC columns prior to mass analysis. | Massive increase in peak capacity and resolution for separating isomers and overcoming matrix interference. nih.goveurofinsdiscovery.com | Analysis of essential oils, environmental samples, and metabolomics studies where hundreds of compounds are present. |

Spectrophotometric and Fluorometric Methods for High-Throughput Screening and Detection

For applications requiring the rapid analysis of a large number of samples, such as in drug discovery or enzyme inhibition assays, spectrophotometric and fluorometric methods are invaluable. These techniques are readily adaptable to microplate formats for high-throughput screening (HTS). pharmaron.comspringernature.com

This compound, like many benzopyrone and coumarin (B35378) derivatives, is expected to exhibit intrinsic fluorescence. ontosight.ai This property is highly advantageous for developing sensitive detection assays. nih.gov Fluorometric methods offer significantly higher sensitivity than absorbance-based spectrophotometry. An HTS assay could be designed where the fluorescence of this compound is measured directly, or where its interaction with a biological target (e.g., an enzyme) leads to a change in fluorescence intensity or a shift in the emission wavelength. nih.govrsc.org The development of such an assay involves optimizing excitation and emission wavelengths to maximize the signal-to-noise ratio. For coumarin-based compounds, excitation wavelengths typically range from 300 to 420 nm, with emission wavelengths between 350 and 500 nm. nih.gov

| Method | Principle of Detection | Key Features | Suitability for HTS |

|---|---|---|---|

| Spectrophotometry (UV-Vis) | Measurement of light absorbance at a specific wavelength. | Simple, robust, widely available instrumentation. | Moderate; suitable for higher concentration assays. |

| Fluorometry | Measurement of emitted light after excitation at a specific wavelength. | High sensitivity, high specificity, low background. nih.gov | Excellent; ideal for detecting low concentrations and subtle changes in biochemical and cell-based assays. pharmaron.com |

Microfluidic and Miniaturized Analytical Platforms for this compound Research

Microfluidic and lab-on-a-chip (LOC) platforms represent the frontier of analytical chemistry, integrating complex laboratory functions onto a single miniaturized device. wikipedia.orgnumberanalytics.com These platforms offer significant advantages for this compound research, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for high levels of automation and parallelization. elveflow.com

For this compound, a microfluidic device could be designed to perform rapid purity analysis via microchip electrophoresis or chromatography. Furthermore, the inherent fluorescence of the coumarin scaffold makes it an ideal candidate for detection in LOC systems using integrated optical sensors. nih.gov Droplet-based microfluidics, where picoliter-volume droplets act as individual microreactors, could be employed for high-throughput screening of its effects on enzymes or cells, with fluorescence being the primary readout method. nih.gov The development of substrates based on coumarin derivatives for use in droplet-based microfluidic assays highlights the suitability of this class of compounds for such advanced platforms. nih.gov

Isotopic Labeling and Tracing Techniques for Mechanistic Studies

To understand the metabolic fate, biosynthetic pathways, or mechanism of action of this compound, isotopic labeling techniques are indispensable. wikipedia.org This approach involves strategically replacing one or more atoms in the molecule with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govmusechem.com

The labeled this compound can be introduced into a biological system (e.g., cell culture, animal model), and its journey can be tracked using mass spectrometry. nih.gov By analyzing the masses of the metabolites, researchers can definitively identify molecules derived from the parent compound, distinguishing them from endogenous metabolites. This allows for the unambiguous elucidation of metabolic pathways, including hydroxylation, demethylation, or conjugation reactions. researchgate.net

Furthermore, stable isotope-labeled this compound can be used in metabolic flux analysis to quantify the rate at which it is processed through specific pathways. nih.gov This provides critical quantitative data on its bioavailability, biotransformation, and clearance, which is fundamental to any mechanistic study. nih.gov The combination of stable isotope labeling with high-resolution mass spectrometry is the definitive method for tracing the molecular fate of a compound in a complex biological system. researchgate.net

Environmental Fate and Biotransformation Studies of Isopentyl 2 Benzopyrone Non Clinical

In Vitro Metabolic Stability and Enzyme Interaction Studies (e.g., Cytochrome P450 Inhibition/Induction)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. For Isopentyl-2-benzopyrone, specific data on its in vitro metabolic stability is limited. However, studies on structurally similar compounds, such as 7-Isopentenyloxycoumarin (ISC), provide valuable insights into its likely metabolic fate.

Research on prenyloxycoumarins, including ISC, has demonstrated that the isopentenyl group plays a significant role in their metabolism. researchgate.netnih.gov In vitro studies using human liver microsomes (HLM) and mouse liver microsomes (MLM) have shown that ISC undergoes relatively rapid metabolism. researchgate.net The metabolic rates were reported to be 36% in HLM and 40% in MLM, indicating a moderate to high level of metabolic clearance. researchgate.net

The primary enzymes responsible for the metabolism of these coumarin (B35378) derivatives have been identified as members of the cytochrome P450 (CYP) superfamily. researchgate.netnih.gov Specifically, CYP1A1, CYP2C19, CYP3A4, and CYP3A5 have been shown to be the major metabolic enzymes involved in the hydroxylation of these compounds. researchgate.net The common metabolic reactions observed for prenyloxycoumarins are hydroxylation and N-acetylcysteine conjugation. researchgate.net

Interactions with cytochrome P450 enzymes, either through inhibition or induction, are a key consideration in non-clinical safety assessment. Furanocoumarins, a class of compounds related to this compound, are known to be both competitive and mechanism-based inhibitors of CYP3A4. amegroups.cn This inhibition can lead to significant drug-drug interactions. nih.govbiomolther.orgmdpi.com While specific inhibitory or inductive potential of this compound on CYP enzymes has not been reported, the general behavior of coumarin derivatives suggests a potential for such interactions. nih.gov

Table 1: In Vitro Metabolic Rate of 7-Isopentenyloxycoumarin (ISC)

| Test System | Metabolic Rate (%) |

|---|---|

| Human Liver Microsomes (HLM) | 36 |

| Mouse Liver Microsomes (MLM) | 40 |

Data extrapolated from studies on the structurally similar compound 7-Isopentenyloxycoumarin. researchgate.net

Table 2: Major Cytochrome P450 Enzymes Involved in the Metabolism of Prenyloxycoumarins

| Enzyme | Role in Metabolism |

|---|---|

| CYP1A1 | Major metabolic enzyme |

| CYP2C19 | Major metabolic enzyme |

| CYP3A4 | Major metabolic enzyme |

| CYP3A5 | Major metabolic enzyme |

Based on data for the class of prenyloxycoumarins. researchgate.net

Environmental Degradation Pathways (e.g., Photodegradation, Hydrolysis)

The environmental fate of a chemical compound is influenced by its susceptibility to various degradation processes. For this compound, two key abiotic degradation pathways are photodegradation and hydrolysis.

Photodegradation: Coumarin and its derivatives are known to be photoreactive. dtic.mil Upon exposure to ultraviolet (UV) light, coumarins can undergo various photochemical reactions. researchgate.netacs.org Studies on coumarin side-chain polymers have shown that photodegradation occurs, alongside cross-linking reactions. researchgate.netacs.org The specific photodegradation products of this compound have not been elucidated, but it is expected to involve transformations of the coumarin ring and potentially the isopentyl side chain.

Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under basic conditions. nih.govulisboa.pt Base-catalyzed hydrolysis of coumarin results in the opening of the lactone ring to form a salt of coumarinic acid, which can then isomerize to the more stable coumaric acid salt. nih.govresearchgate.net The rate of hydrolysis is dependent on factors such as pH and temperature. nih.gov While specific hydrolysis rate constants for this compound are not available, it is anticipated to follow this general degradation pathway characteristic of the coumarin class.

Biodegradation Studies in Model Environmental Systems (e.g., Microbial Transformation)

Biodegradation is a crucial process that determines the persistence of organic compounds in the environment. Studies on the microbial transformation of coumarin and related structures indicate that this compound is likely to be biodegradable.

Various microorganisms have been shown to degrade coumarin and its derivatives. For instance, Pseudomonas sp. has been identified as a robust degrader of coumarin, metabolizing it to dihydrocoumarin (B191007) and subsequently to melilotic acid. nih.gov Fungi are also capable of transforming coumarins. nih.gov

The biodegradation of the alkyl side chain is another important aspect. Studies on the degradation of n-alkylbenzenes and n-alkylcyclohexanes by bacteria such as Alcanivorax sp. have shown that the alkyl side chain is typically processed through β-oxidation. nih.gov In the context of this compound, it is plausible that microorganisms would initially attack the isopentyl side chain, potentially through oxidation, followed by degradation of the coumarin ring. Research on the yeast Trichosporon asahii has demonstrated its ability to assimilate phenylalkanes and form various hydroxylated coumarins as metabolites. nih.gov This suggests that microbial systems can modify both the aromatic and aliphatic portions of such molecules. The branching of the alkyl side chain can influence the rate of biodegradation, with more branched isomers sometimes exhibiting slower degradation rates. nih.gov

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of a compound is its ability to remain in the environment without being degraded. Based on the available information on the biodegradation and abiotic degradation of coumarins, it is anticipated that this compound would not be highly persistent in the environment.

Hydrolysis would lead to the formation of the corresponding coumarinic and coumaric acid derivatives. Photodegradation could result in a variety of photoproducts arising from reactions of the coumarin ring. Microbial degradation is likely to produce hydroxylated intermediates and products resulting from the breakdown of the isopentyl side chain via pathways such as β-oxidation. nih.govnih.govnih.gov For example, the degradation of coumarin by Pseudomonas sp. yields dihydrocoumarin and melilotic acid. nih.gov It is plausible that similar intermediates would be formed from this compound, along with metabolites resulting from the oxidation of the isopentyl group. Further studies would be necessary to definitively identify and quantify the environmental transformation products of this compound.

Future Perspectives and Emerging Research Avenues for Isopentyl 2 Benzopyrone

Integration of Isopentyl-2-benzopyrone with Novel Chemical Biology Probes and Tools

The isocoumarin (B1212949) scaffold, to which this compound belongs, is increasingly being recognized for its potential in the development of sophisticated chemical biology probes. The inherent fluorescence of many isocoumarin derivatives provides a foundational characteristic for the design of new molecular tools for biological imaging and sensing.

Future research is anticipated to focus on the functionalization of the this compound structure to create targeted probes. This could involve the introduction of specific reactive groups or linkers that allow for covalent attachment to biomolecules of interest, enabling the study of their localization and dynamics within cellular systems. For instance, the synthesis of this compound analogues bearing bioorthogonal handles would permit their use in "click" chemistry reactions for labeling and tracking in living cells.

Furthermore, the development of this compound-based fluorescent probes could be tailored for the detection of specific analytes or enzymatic activities. By strategically modifying the isocoumarin core, it may be possible to design probes that exhibit a change in their fluorescence properties upon binding to a target molecule or following enzymatic cleavage. An example of this concept is the use of fluorescent 1H-isochromen-1-ones as a chemical probe for the determination of lichens, which relies on an intramolecular transesterification to yield a fluorescent product researchgate.net. This principle could be extended to create probes for various biological targets.

Table 1: Potential Chemical Biology Probe Applications for this compound Derivatives

| Probe Type | Potential Application | Design Strategy |

|---|---|---|

| Targeted Fluorescent Labels | Protein tracking and localization | Introduction of reactive groups for covalent bonding. |

| Enzyme Activity Sensors | Monitoring enzymatic processes | Design of substrates that release fluorescent isocoumarin upon cleavage. |

| Ion/Small Molecule Probes | Detection of specific cellular analytes | Incorporation of chelating moieties or recognition elements. |

| Bioorthogonal Probes | In vivo imaging and tracking | Functionalization with "clickable" chemical handles. |

Exploration of Untapped Biological Mechanisms and Pathways for this compound (e.g., Neuropsychical Effects)

While the general biological activities of isocoumarins, such as antimicrobial and antioxidant effects, are known, the specific mechanisms of action for many derivatives, including this compound, remain largely unexplored. A particularly promising area of future investigation lies in the realm of neuroscience and the potential neuropsychical effects of this compound class.

A significant breakthrough in this area is the discovery of an isocoumarin analogue that modulates neuronal functions by acting as a high-affinity agonist at the TrkB neurotrophin receptor nih.gov. This finding is crucial as TrkB is a key receptor for brain-derived neurotrophic factor (BDNF), which plays a vital role in neuronal survival, growth, and synaptic plasticity. The study demonstrated that the isocoumarin compound activated the TrkB receptor in primary cortical neurons, leading to increased dendritic arborization and modulation of synaptic plasticity markers nih.gov. These results strongly suggest a therapeutic potential for isocoumarin derivatives in the treatment of various central nervous system (CNS) disorders nih.gov.

Moreover, research on coumarin (B35378) derivatives has shown their potential to protect against ischemic brain injury in animal models nih.gov. One study identified a coumarin compound that significantly reduced infarct size, brain-water content, and neuronal loss in rats with middle cerebral artery occlusion nih.gov. The compound was also found to penetrate the blood-brain barrier, a critical characteristic for any CNS-active drug nih.gov.

These findings open up exciting avenues for investigating the neuropsychical effects of this compound. Future studies could explore its ability to modulate neurotrophin signaling pathways, its potential neuroprotective effects in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease, and its influence on mood and cognition.

Applications in Materials Science (e.g., Fluorescent Probes, Polymer Science, excluding consumer products)

The unique photophysical properties of isocoumarins, including their fluorescence, make them attractive candidates for applications in materials science. Research is increasingly focused on harnessing these properties for the development of advanced materials with novel functionalities.

Fluorescent Probes: Isocoumarin derivatives have been shown to exhibit good photoluminescence in organic solvents with large Stokes shifts and notable absolute fluorescence quantum yields mdpi.com. These characteristics are highly desirable for fluorescent materials as they can help to overcome self-absorption issues, making them potentially effective for use in probes and imaging applications mdpi.com. The fluorescence of these compounds is often sensitive to their local environment, which can be exploited for sensing applications nih.gov. Future work in this area could involve the synthesis and characterization of this compound derivatives with tailored fluorescent properties for specific sensing or imaging modalities.

Polymer Science: The incorporation of isocoumarin moieties into polymer backbones is an emerging area of research with the potential to create functional polymers with unique optical and thermal properties. A novel isocoumarin-derived polymer, poly(2-(isocoumarin-3-yl)-2-oxoethyl methacrylate) (poly(ICEMA)), has been successfully synthesized and characterized mjcce.org.mk. This research demonstrated the feasibility of creating polymers with isocoumarin side chains, opening the door to the development of a new class of functional materials mjcce.org.mk. The thermal properties of poly(ICEMA), such as its glass transition temperature and decomposition temperatures, have been investigated, providing a foundation for its potential application in various fields mjcce.org.mk.

Future research in this domain could explore the synthesis of a wider range of isocoumarin-containing polymers and investigate their photophysical properties, such as their use in organic light-emitting diodes (OLEDs) or as optical data storage materials. The versatility of polymer chemistry allows for the fine-tuning of the material's properties by altering the polymer backbone, the isocoumarin derivative, and the density of the chromophore.

Sustainable Synthesis and Biocatalytic Production of this compound

The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry. For this compound and other isocoumarins, this involves moving away from traditional synthetic routes that may require harsh conditions or stoichiometric oxidants.

Recent advances in catalysis have provided several promising avenues for the sustainable synthesis of isocoumarins. Rhodium(III)-catalyzed C–H activation/annulation cascades have been developed, offering an efficient route to isocoumarins from readily available starting materials nih.govbeilstein-journals.org. These methods are attractive due to their high atom economy and the potential for milder reaction conditions. Another innovative approach is the light-driven carboxylative cyclization of o-ethynyl aryl bromides with CO2, which utilizes a renewable and abundant C1 source nih.gov.

Biocatalysis represents another key strategy for the sustainable production of isocoumarin derivatives. The use of enzymes can offer high selectivity and mild reaction conditions, reducing the environmental impact of chemical synthesis. For example, the enzymatic synthesis of coumarin carboxamide derivatives has been demonstrated using lipase (B570770) TL IM from Thermomyces lanuginosus in a continuous flow system mdpi.com. This approach highlights the potential for developing biocatalytic routes to isocoumarin-based structures. Future research could focus on identifying or engineering enzymes capable of directly synthesizing the isocoumarin core or performing selective modifications on a pre-formed scaffold.

Table 2: Comparison of Synthetic Methodologies for Isocoumarins

| Method | Advantages | Disadvantages/Challenges |

|---|---|---|

| Traditional Synthesis | Well-established routes. | Often requires harsh conditions, stoichiometric reagents. |

| Transition-Metal Catalysis | High efficiency and selectivity, milder conditions. nih.govbeilstein-journals.org | Use of expensive and potentially toxic metals. |

| Photocatalysis | Use of light as a renewable energy source. nih.gov | Substrate scope may be limited. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. mdpi.com | Enzyme discovery and optimization can be time-consuming. |

Challenges and Opportunities in Advancing Fundamental Research on this compound

Despite the promising future perspectives, several challenges and opportunities remain in the fundamental research of this compound and the broader class of isocoumarins.

Challenges:

Selective Synthesis: While significant progress has been made, the development of highly selective and versatile synthetic methods for a wide range of substituted isocoumarins remains a challenge.

Understanding Structure-Activity Relationships: A deeper understanding of how the structure of isocoumarin derivatives relates to their biological activity and photophysical properties is needed to guide the rational design of new compounds with desired functionalities.

Target Identification: For many biologically active isocoumarins, the specific molecular targets and mechanisms of action are still unknown. Identifying these targets is crucial for their development as therapeutic agents or chemical probes.

Opportunities:

Therapeutic Potential: The discovery of isocoumarins with potent activity against various diseases, including cancer and neurological disorders, presents significant opportunities for drug discovery and development. nih.govnih.gov The broad range of reported biological activities of fungal isocoumarins further underscores this potential rsc.orgnih.gov.

Development of New Materials: The unique photophysical properties of isocoumarins offer exciting opportunities for the creation of novel fluorescent probes, sensors, and functional polymers with applications in materials science and biomedical imaging. mdpi.commjcce.org.mk

Exploration of Natural Diversity: Fungi and other natural sources are a rich reservoir of structurally diverse isocoumarins with a wide array of biological activities. chemrxiv.org Continued exploration of these natural products can lead to the discovery of new lead compounds for drug development and novel scaffolds for chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.